molecular formula C23H21N3O B3440750 1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE

1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE

Cat. No.: B3440750
M. Wt: 355.4 g/mol
InChI Key: ZZKUGIFXIOXGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes an imidazole ring and a quinoline ring, with methoxy and phenyl substituents.

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts like copper salts, and conditions such as reflux or microwave irradiation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-27-18-13-11-17(12-14-18)26-15-24-23-22(26)21(16-7-3-2-4-8-16)19-9-5-6-10-20(19)25-23/h2-4,7-8,11-15H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKUGIFXIOXGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Reactant of Route 4
Reactant of Route 4
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
Reactant of Route 6
1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.